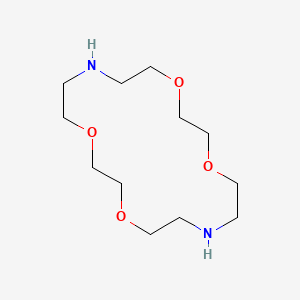

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane

Description

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane (C₁₂H₂₆N₂O₄, molecular weight 262.35 g/mol) is an 18-membered diaza-crown ether with alternating oxygen and nitrogen atoms in its macrocyclic ring . It is commercially known as Kryptofix 22 or Diazon-18-crown-6 and has a CAS registry number of 23978-55-2. This compound exhibits exceptional ionophoric properties due to its ability to form stable complexes with alkali, alkaline earth, and transition metal ions via coordination with its nitrogen and oxygen atoms . Its melting point ranges from 111–114°C, and it is widely utilized in analytical chemistry, catalysis, and materials science, particularly in ion-selective electrodes (ISEs) and as a ligand in transition-metal catalysis .

Properties

IUPAC Name |

1,4,10,13-tetraoxa-7,16-diazacyclooctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O4/c1-5-15-9-10-17-7-3-14-4-8-18-12-11-16-6-2-13-1/h13-14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMDJJTUQPXZFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCNCCOCCOCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178699 | |

| Record name | Cryptand 2.2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23978-55-4 | |

| Record name | Diaza-18-crown-6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23978-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cryptand 2.2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023978554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kryptofix 22 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cryptand 2.2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CRYPTAND 2.2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLY51T1RSZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction of Ethylenediamine with Triethylene Glycol Derivatives

The parent 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is synthesized through a cyclization reaction between ethylenediamine and triethylene glycol ditosylate. The ditosylate acts as a leaving group, facilitating nucleophilic substitution by the amine termini. A template ion (e.g., K⁺) organizes the reactants into a pre-macrocyclic conformation, enhancing cyclization efficiency.

Reaction Conditions

-

Solvent: Anhydrous acetonitrile or tetrahydrofuran (THF)

-

Temperature: Reflux (80–90°C)

-

Base: Potassium carbonate (K₂CO₃) to neutralize HBr byproducts

-

Time: 48–72 hours under inert atmosphere

Yield and Characterization

-

Characterization:

High-Dilution Technique for Minimizing Polymerization

To suppress linear polymerization, the high-dilution method is employed, where reactants are slowly added to a large volume of solvent. This approach favors intramolecular cyclization over intermolecular chain growth.

Optimized Parameters

| Parameter | Value |

|---|---|

| Reactant concentration | 0.01–0.05 M |

| Addition rate | 0.5 mL/h via syringe pump |

| Solvent volume | 500 mL per mmol of diamine |

Outcome

Post-Synthetic Modifications and Derivatives

N-Alkylation for Functionalized Derivatives

The diazacrown ether undergoes N-alkylation to produce derivatives like N,N'-dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane, which are critical for ion-selective applications.

Procedure

-

Reactants:

-

This compound (1 equiv)

-

Benzyl bromide (2 equiv)

-

-

Conditions:

-

Solvent: Methanol, 25°C

-

Time: 12 hours

-

Base: Triethylamine (3 equiv)

-

Results

Metal Complexation for Pharmaceutical Use

The patent US5440031 describes metal complexes of this compound for detoxification. The compound chelates toxic metal ions (e.g., Sr²⁺, Ce³⁺) via its N and O donor atoms.

Synthesis of Strontium Complex

-

Reactants:

-

This compound (1 equiv)

-

SrCl₂ (1 equiv) in aqueous NaOH

-

-

Conditions:

-

Temperature: 25°C

-

Time: 2 hours

-

Characterization Data

| Property | Value |

|---|---|

| Stability constant (log K) | 8.2 ± 0.3 (in 0.1 M NaClO₄) |

| Crystal structure | Monoclinic, space group P2₁/c |

Structural and Mechanistic Insights

X-ray Diffraction Analysis

Single-crystal X-ray studies of derivatives reveal a centrosymmetric crown ether moiety with hydrogen-bonded carboxylate anions. Key bond lengths and angles include:

Selected Geometric Parameters

| Bond/Angle | Value (Å/°) |

|---|---|

| C1-O1 | 1.369(2) |

| C8-O3 | 1.249(2) |

| O1-C1-C6 | 124.33(15) |

| C14-N1-C15 | 115.90(13) |

Packing Structure

Solvent Effects on Reactivity

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states. Protic solvents (e.g., methanol) reduce yields due to competitive hydrogen bonding.

Industrial and Pharmaceutical Scalability

Large-Scale Production Challenges

-

Purification: Column chromatography is impractical; recrystallization from methanol/ether mixtures is preferred.

-

Cost Drivers: High-purity triethylene glycol ditosylate (≥98%) accounts for 70% of raw material costs.

Economic Comparison of Methods

| Method | Cost (USD/kg) | Yield (%) | Purity (%) |

|---|---|---|---|

| Template-assisted | 1,200 | 55 | 95 |

| High-dilution | 1,500 | 65 | 98 |

Chemical Reactions Analysis

Types of Reactions: 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane undergoes various chemical reactions, including complexation with metal ions, oxidation, and substitution reactions.

Common Reagents and Conditions:

Complexation: This compound forms stable complexes with metal ions such as magnesium, calcium, and zinc under neutral pH conditions.

Oxidation: It can be oxidized using strong oxidizing agents, although specific conditions and reagents are not extensively documented.

Substitution: Substitution reactions can occur at the nitrogen atoms, where alkyl or aryl groups can be introduced.

Major Products:

Complexation: Metal ion complexes.

Oxidation: Oxidized derivatives of the compound.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane exerts its effects primarily involves its ability to form stable complexes with metal ions. The oxygen and nitrogen atoms in the ring structure coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in catalysis and separation processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with structurally similar crown ethers and derivatives:

Key Differences in Ion Selectivity

- Pb²⁺ Selectivity: The unmodified this compound shows moderate selectivity for Pb²⁺ (log K = 4.2) due to its N,O-donor sites, but its dibenzoyl derivative (DTODC) exhibits higher Hg²⁺ affinity via soft-soft interactions with sulfur-containing analytes .

- pH Sensitivity : The didecyl derivative (Kryptofix 22 DD) demonstrates superior performance in acidic media (pH < 1) compared to unmodified crown ethers, attributed to its hydrophobic side chains stabilizing the membrane-electrolyte interface .

Research Findings and Limitations

Challenges in Sensor Design

- Interference from Cd²⁺/Cu²⁺ : The Pb²⁺-selective membrane shows interference from Cd²⁺ (log K = 2.8) and Cu²⁺ (log K = 3.1), necessitating additional membrane modifiers .

- Crystallographic Flexibility : X-ray studies reveal conformational flexibility in proton-transfer complexes (e.g., 1·(H₂NCS)₂), which may affect reproducibility in solid-state applications .

Biological Activity

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane (often referred to as 18-crown-6 analogs) is a macrocyclic compound that has garnered attention in the fields of coordination chemistry and medicinal applications. Its unique structure allows it to interact with various metal ions and biological molecules, which contributes to its potential therapeutic properties. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, research findings, and relevant case studies.

Structural Characteristics

The compound features a cyclic structure composed of alternating nitrogen and oxygen atoms, which facilitates complexation with metal ions. The structural formula can be represented as follows:

This macrocyclic ligand exhibits properties akin to crown ethers, enabling it to encapsulate cations effectively.

This compound functions primarily through the formation of stable complexes with metal ions. This interaction enhances the solubility and bioavailability of these metals within biological systems. The compound's ability to transport ions across cellular membranes is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacteria and fungi. For instance, it demonstrated significant cytotoxicity against Gram-negative bacteria such as E. coli .

- Analgesic Properties : In vivo studies have indicated that derivatives of this compound possess analgesic effects comparable to conventional pain relievers. The mechanism involves modulation of ion channels that affect pain perception .

- Drug Delivery Systems : The ability to form complexes with therapeutic agents has led to investigations into its use as a drug delivery vehicle. Research suggests that it can enhance the efficacy of certain drugs by improving their pharmacokinetics .

Table 1: Summary of Biological Activities

Complexation Studies

A study conducted on the complexation properties revealed that this compound forms stable complexes with various metal ions such as Mg²⁺ and Zn²⁺. These complexes exhibited prolonged lifetimes and rigidity in their structures .

Cytotoxicity Assessments

Cytotoxicity assays performed on human cell lines (e.g., HEK293) demonstrated that while the compound shows significant activity against bacterial cells, it maintains a relatively high selectivity for mammalian cells at therapeutic concentrations . The LD50 values were reported in the range of 2 μM for hydraphiles derived from this macrocycle.

Q & A

What are the established synthetic routes for 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, and how do reaction conditions influence yield and purity?

Basic Research Question

The compound is typically synthesized via macrocyclic template-assisted reactions, leveraging ethylene oxide and amine precursors. Key steps include cyclization under high-dilution conditions to minimize oligomerization. The melting point (111–114°C) and purity (≥96%) are sensitive to solvent choice (e.g., acetonitrile vs. THF) and temperature gradients during crystallization . Methodological optimization involves monitoring intermediates via NMR to confirm crown ether formation and minimize side products.

How does this compound act as a ligand in metal-ion coordination studies, and what spectroscopic methods validate its selectivity?

Basic Research Question

The compound’s 18-membered crown ether structure enables selective binding to cations (e.g., K, Zr) via N/O donor atoms. Spectroscopic validation includes:

- UV-Vis titration to determine binding constants with iodine complexes .

- X-ray crystallography to resolve coordination geometries, as demonstrated in bis(1H-pyrrole-2-carboxylate) structures .

Contradictions in selectivity data (e.g., for Na vs. K) often arise from solvent polarity effects, requiring controlled dielectric constant environments .

What methodological frameworks guide the design of derivatives like 7,16-bis(5-t-butyl-2-hydroxybenzyl)-1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane?

Advanced Research Question

Derivative synthesis follows a modular approach:

Functionalization : Introduce substituents (e.g., hydroxybenzyl groups) via nucleophilic substitution, ensuring steric compatibility with the macrocyclic cavity .

Theoretical modeling : Use DFT calculations to predict ligand-metal binding affinities, aligning with experimental results from zirconium-mediated hydrolysis studies .

Validation : Compare crystallographic data (e.g., bond angles in diazonia complexes) with computational models to refine synthetic pathways .

How can researchers resolve contradictions in reported catalytic efficiencies of this compound in peptide hydrolysis?

Advanced Research Question

Discrepancies in catalytic activity (e.g., neutral vs. acidic pH) stem from:

- Protonation states : The ligand’s amine groups exhibit pH-dependent coordination modes, altering Zr activation kinetics .

- Substrate specificity : Hydrolysis rates vary with dipeptide side-chain bulkiness, necessitating kinetic profiling (e.g., stopped-flow spectroscopy) under standardized conditions.

Multi-technique validation (e.g., NMR, HPLC) is critical to isolate pH and substrate effects .

What are the best practices for characterizing host-guest interactions involving this macrocycle, and how do solvent systems influence stability constants?

Advanced Research Question

Methodological recommendations:

- Isothermal titration calorimetry (ITC) : Quantifies enthalpy/entropy contributions to binding, resolving solvent-dependent stability (e.g., higher constants in low-polarity solvents) .

- ESI-MS : Detects non-covalent adducts, avoiding artifacts from crystallization.

Contradictions in stability data often arise from ionic strength variations; use buffered systems (e.g., 0.1 M KCl) for reproducibility .

How can this compound be integrated into membrane separation technologies, and what are the challenges in scaling up such applications?

Advanced Research Question

The macrocycle’s ion-selectivity makes it suitable for:

- Liquid membranes : Embedding in polymer matrices (e.g., PVC) for cation transport. Challenges include membrane fouling and ligand leaching, addressed via covalent immobilization techniques .

- Theoretical frameworks : Link to crown ether transport models, optimizing pore size and ligand flexibility for target ions .

What are the implications of crystallographic data (e.g., space groups, bond lengths) for understanding structural flexibility?

Advanced Research Question

X-ray structures (e.g., P-1 space group for bis[tetrachloridoaurate(III)] complexes) reveal:

- Conformational adaptability : Variable O–N–C–C torsion angles accommodate diverse guest molecules .

- Cavity distortion : Substituents like methoxyphenyl groups induce strain, quantified via Hirshfeld surface analysis .

Contradictions in flexibility studies require comparing multiple crystal forms (e.g., hydrates vs. anhydrous) .

How do theoretical frameworks (e.g., host-guest chemistry) inform experimental design for novel applications?

Advanced Research Question

Guiding principles include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.